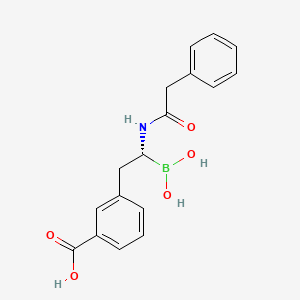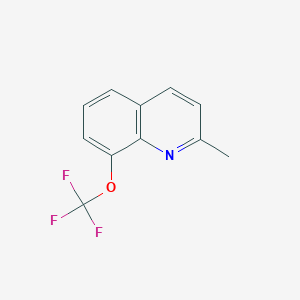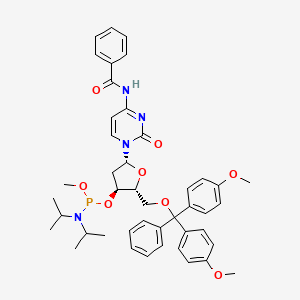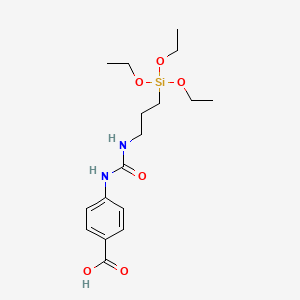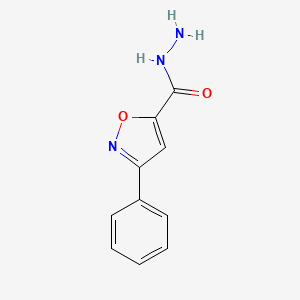
3-Phenylisoxazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylisoxazole-5-carbohydrazide is a heterocyclic compound that features an isoxazole ring substituted with a phenyl group and a carbohydrazide moiety Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylisoxazole-5-carbohydrazide typically involves the reaction of 3-phenylisoxazole-5-carboxylic acid with hydrazine hydrate. This reaction is usually carried out in a refluxing methanolic solution for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylisoxazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the carbohydrazide group under mild conditions.
Major Products Formed:
Oxidation: Oxazoles and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Medicine: Explored for its antiparkinson and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Phenylisoxazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This action is beneficial in the treatment of neurological disorders such as Parkinson’s disease.
Comparación Con Compuestos Similares
- 5-Phenylisoxazole-3-carbohydrazide
- N’-benzylidene-5-phenylisoxazole-3-carbohydrazide
Comparison: 3-Phenylisoxazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown potent inhibitory activity against monoamine oxidase B, making it a promising candidate for the treatment of neurodegenerative diseases .
Propiedades
Fórmula molecular |
C10H9N3O2 |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
3-phenyl-1,2-oxazole-5-carbohydrazide |
InChI |
InChI=1S/C10H9N3O2/c11-12-10(14)9-6-8(13-15-9)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14) |
Clave InChI |
HXJOIZSPKFMOLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



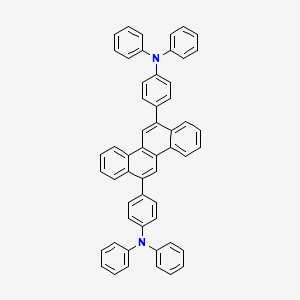
![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
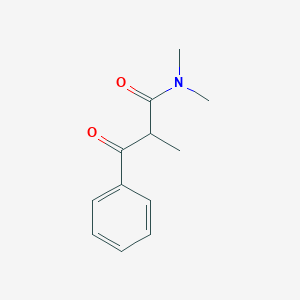
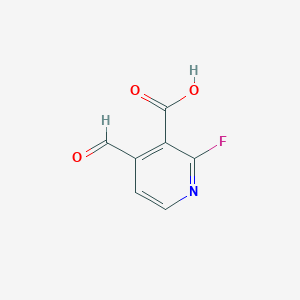
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
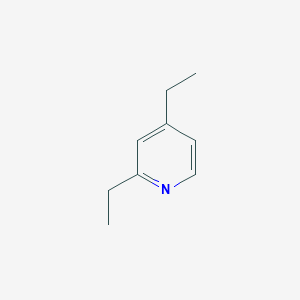


![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
